Oleato de sodio

Descripción general

Descripción

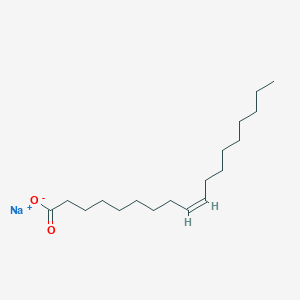

Sodium oleate is the sodium salt of oleic acid, a monounsaturated fatty acid. It is commonly used as an emulsifier, surfactant, and detergent. This compound is a white to slightly yellow powder with a mild tallow-like odor. Sodium oleate is soluble in water and alcohol, and it is widely used in various industrial and scientific applications due to its unique properties .

Aplicaciones Científicas De Investigación

Sodium oleate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

Biology: Employed in the study of lipid membranes and micelle formation.

Medicine: Investigated for its potential in enhancing antibiotic efficacy and disrupting biofilm formation.

Industry: Utilized in the production of soaps, detergents, and as a flotation agent in mineral processing

Mecanismo De Acción

Sodium oleate exerts its effects primarily through its surfactant properties. It disrupts biofilm integrity and enhances antibiotic penetration by destabilizing established biofilms. This action is mediated through the interaction with lipid membranes and the formation of micelles. Additionally, sodium oleate can induce steatosis and inflammation in hepatocytes, involving pathways such as Toll-like receptor 2 and nuclear factor-κB .

Similar Compounds:

Sodium stearate: Another sodium salt of a fatty acid, used similarly as a surfactant and emulsifier.

Sodium palmitate: A sodium salt of palmitic acid, also used in soaps and detergents.

Sodium laurate: A sodium salt of lauric acid, commonly used in personal care products.

Uniqueness: Sodium oleate is unique due to its monounsaturated structure, which imparts specific properties such as lower melting point and better solubility in water compared to saturated fatty acid salts like sodium stearate .

Análisis Bioquímico

Biochemical Properties

Sodium Oleate plays a significant role in biochemical reactions, particularly in the hydration of unsaturated fatty acids. This enzyme requires an FAD cofactor that functions to optimize the active site structure .

Molecular Mechanism

The molecular mechanism of Sodium Oleate primarily involves its interaction with oleate hydratase. The enzyme requires an FAD cofactor for its function, and Sodium Oleate’s role in this reaction is to serve as the substrate for the hydration reaction . This leads to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

Sodium Oleate is involved in the metabolic pathway of unsaturated fatty acid hydration, where it interacts with the enzyme oleate hydratase

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium oleate is typically synthesized by the neutralization of oleic acid with sodium hydroxide. The reaction is carried out in an alcoholic solution, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:

C18H34O2+NaOH→C18H33NaO2+H2O

Industrial Production Methods: In industrial settings, sodium oleate is produced by saponification of fats and oils containing oleic acid. The process involves heating the fats or oils with sodium hydroxide, followed by purification and drying of the resulting sodium oleate .

Types of Reactions:

Neutralization: Sodium oleate is formed by the neutralization of oleic acid with sodium hydroxide.

Hydrolysis: Sodium oleate can undergo hydrolysis to yield oleic acid and sodium hydroxide.

Oxidation: Sodium oleate can be oxidized to produce various oxidation products, including aldehydes and ketones.

Common Reagents and Conditions:

Neutralization: Sodium hydroxide is used as the reagent.

Hydrolysis: Water is used under acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed:

Neutralization: Sodium oleate and water.

Hydrolysis: Oleic acid and sodium hydroxide.

Propiedades

| { "Design of the Synthesis Pathway": "Sodium oleate can be synthesized by the saponification of oleic acid with sodium hydroxide.", "Starting Materials": ["Oleic acid", "Sodium hydroxide", "Water"], "Reaction": [ "1. Dissolve oleic acid in water.", "2. Slowly add sodium hydroxide to the solution while stirring.", "3. Heat the mixture to 60-70°C and continue stirring for 1-2 hours.", "4. Allow the mixture to cool to room temperature.", "5. Add more water to the mixture and stir vigorously to separate the sodium oleate from the aqueous layer.", "6. Collect the sodium oleate by filtration and wash it with water.", "7. Dry the sodium oleate in a vacuum oven at 60°C." ] } | |

Número CAS |

143-19-1 |

Fórmula molecular |

C18H34O2.Na C18H34NaO2 |

Peso molecular |

305.5 g/mol |

Nombre IUPAC |

sodium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

Clave InChI |

ZQCUDFIHJAXGTP-KVVVOXFISA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Na] |

Impurezas |

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS. |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)O.[Na] |

Color/Form |

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES WHITE POWDER |

Densidad |

greater than 1.1 at 68 °F (USCG, 1999) |

melting_point |

455 °F (USCG, 1999) 232-235 °C |

Otros números CAS |

143-19-1 |

Descripción física |

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid White solid; [Merck Index] Light tan solid; [CAMEO] |

Solubilidad |

IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER SOL IN ABOUT 20 PARTS ALCOHOL 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin |

Sinónimos |

osteum sodium oleate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the role of sodium oleate in modifying the surface properties of materials like magnesium hydroxide?

A2: Sodium oleate effectively modifies the surface of materials like magnesium hydroxide (MH) by forming a coating. [] This coating not only enhances the hydrophobicity of the MH particles but also helps maintain their nano-size. [] The improved hydrophobicity and size control contribute significantly to the enhanced flame retardant and mechanical properties when this modified MH is used in applications like HDPE modification. []

Q2: How does sodium oleate impact the stability and morphology of nanobubbles, and what implications does this have on mineral flotation?

A3: Sodium oleate significantly influences the morphology and adsorption behavior of nanobubbles on mineral surfaces, with direct implications for flotation efficiency. [] Research indicates that the hydrophobic tail of the sodium oleate molecule interacts with the nanobubble, while the hydrophilic head remains exposed. [] This interaction leads to the formation of surfactant micelles with nanobubbles at their core, which then adsorb onto the mineral surface via specific interactions between the exposed hydrophilic group and the mineral. [] This specific adsorption, facilitated by sodium oleate, proves more effective than the hydrophobic interactions typically observed between nanobubbles and hydrophobic mineral surfaces, thereby enhancing the flotation process. []

Q3: What is the molecular formula and weight of sodium oleate?

A3: Sodium oleate has the molecular formula C18H33NaO2 and a molecular weight of 304.44 g/mol.

Q4: Are there any spectroscopic techniques used to characterize sodium oleate and its interactions?

A5: Yes, several spectroscopic techniques are employed to characterize sodium oleate and its interactions with other substances. Infrared (IR) spectroscopy is widely used to investigate the adsorption mechanisms of sodium oleate on mineral surfaces. [, , , , ] For instance, shifts in characteristic peaks in the IR spectra provide evidence of chemical interactions, such as the formation of metal oleates. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy helps analyze the chemical composition of materials before and after modification with sodium oleate. [] X-ray photoelectron spectroscopy (XPS) is another valuable tool for examining the surface chemistry of minerals after interaction with sodium oleate, providing insights into the adsorption process. []

Q5: How does the concentration of sodium oleate affect its performance in various applications?

A6: The concentration of sodium oleate plays a crucial role in dictating its efficacy across various applications. For example, in the context of coal dust explosion mitigation, an optimal concentration of sodium oleate is crucial for enhancing the dispersibility of rock dust particles in wet applications. [] Exceeding this optimal concentration can lead to a decline in dispersibility, making the treatment less effective than using regular wet dust. [] Similarly, in the flotation of fine ilmenite, optimal sodium oleate concentration ensures good floatability within a specific pH range. [] These findings highlight the importance of optimizing sodium oleate concentration for specific applications to achieve desired outcomes.

Q6: Does sodium oleate exhibit any catalytic properties, and if so, are there specific applications leveraging these properties?

A7: While sodium oleate itself might not be a conventional catalyst like transition metal complexes, it plays a critical role in influencing reaction pathways and product formation. For instance, in the synthesis of calcium sulfate whiskers, sodium oleate's selective adsorption on specific crystal faces significantly impacts crystal growth. [] This selective interaction, though not strictly catalytic, governs the morphology and size of the resulting whiskers. [] Therefore, while not a catalyst in the conventional sense, sodium oleate's role in directing crystal growth highlights its potential in material synthesis and nanomaterial fabrication.

Q7: Has computational chemistry been used to study sodium oleate?

A8: Yes, computational techniques, particularly molecular dynamics (MD) simulations, have been employed to gain a deeper understanding of sodium oleate's behavior at the molecular level. [] These simulations provide valuable insights into the interaction mechanisms between sodium oleate and different crystal faces, aiding in the elucidation of crystal growth mechanisms. [] Furthermore, MD simulations can potentially be used to explore the self-assembly behavior of sodium oleate in solution, providing valuable information for applications like drug delivery and material science.

Q8: How do structural modifications of sodium oleate or its analogs influence their activity?

A9: While this specific set of research papers doesn't delve deep into systematic SAR studies of sodium oleate analogs, some inferences can be drawn. For example, in studies examining the impact of fatty acid chain length on biological activity, sodium oleate (C18:1) demonstrated a distinct effect compared to its shorter-chain counterpart, sodium caprylate (C8:0). [] Sodium oleate effectively stimulated GLP-1 release, a crucial hormone in glucose regulation, whereas sodium caprylate showed no significant effect. [] This observation suggests that the length of the fatty acid chain plays a crucial role in dictating the biological activity of these compounds. Further research is needed to explore how specific structural modifications, such as chain length, saturation, and functional group alterations, influence the activity, potency, and selectivity of sodium oleate and its analogs across various applications.

Q9: Are there any specific challenges related to the stability of sodium oleate, and how are these addressed in formulations?

A10: Sodium oleate, being a soap, can undergo hydrolysis in aqueous solutions, potentially impacting its long-term stability and efficacy. [] While the provided research doesn't delve into specific formulation strategies for sodium oleate, it's conceivable that approaches commonly used to enhance the stability of surfactants could be applicable. These strategies may involve adjusting the pH, adding stabilizing agents, or encapsulating sodium oleate within delivery systems like nanoparticles or liposomes to protect it from degradation and control its release.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)